molecular formula C9H9ClFNO2 B7976255 (2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

Cat. No.: B7976255
M. Wt: 217.62 g/mol
InChI Key: DORXZOHSYXOQIU-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a chiral center at the second carbon, making it an enantiomerically pure compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid: A similar compound with a different stereochemistry.

    2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid: A compound with a different fluorine substitution pattern.

    2-amino-3-(3-chloro-5-methylphenyl)propanoic acid: A compound with a methyl group instead of a fluorine atom.

Uniqueness

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid, commonly referred to as a chiral amino acid derivative, has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉ClFNO₂
  • Molecular Weight : 217.62 g/mol
  • IUPAC Name : this compound

The compound features a chiral center at the second carbon, with both chlorine and fluorine substituents on the aromatic ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of halogen substituents enhances its binding affinity, influencing several biochemical pathways. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen atoms often correlates with increased antibacterial and antifungal activities:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Neuropharmacological Effects

Recent research has explored the neuropharmacological effects of this compound, particularly its role as an allosteric modulator in glutamate receptors. The compound has been shown to enhance receptor activity, which may have implications for treating conditions such as depression and anxiety:

  • Study Findings : In vitro tests demonstrated that this compound significantly potentiated the response of GluN1/GluN2C and GluN1/GluN2D receptors .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of amino acids similar to this compound for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorinated aromatic rings exhibited superior activity against multiple strains, reinforcing the importance of structural modifications in enhancing bioactivity .

Case Study 2: Neuropharmacological Modulation

Another investigation focused on the modulation of NMDA receptors by this compound. The study reported that this compound could significantly increase synaptic response in neuronal cultures, suggesting potential applications in neurotherapeutics aimed at enhancing cognitive functions or treating neurodegenerative diseases .

Properties

IUPAC Name

(2S)-2-amino-3-(3-chloro-5-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORXZOHSYXOQIU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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